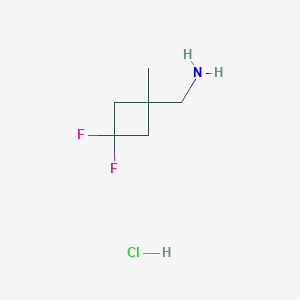

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-difluoro-1-methylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADGXVTCUINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-30-5 | |

| Record name | Cyclobutanemethanamine, 3,3-difluoro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride basic properties

An In-depth Technical Guide to the Basic Properties of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a fluorinated aliphatic amine of significant interest to the fields of medicinal chemistry and drug development. The incorporation of the 3,3-difluorocyclobutyl moiety introduces unique conformational constraints and electronic properties that can profoundly influence a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth analysis of the core basic properties of this compound, focusing on the physicochemical principles that govern its behavior. We will delve into its basicity and pKa, solubility, and stability, offering both theoretical understanding and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction and Molecular Structure

(3,3-Difluoro-1-methylcyclobutyl)methanamine is a primary amine featuring a cyclobutane ring geminally substituted with two fluorine atoms. The presence of these highly electronegative fluorine atoms at the C3 position relative to the aminomethyl group is the dominant factor influencing its electronic properties. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

The strategic introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine can alter key properties such as lipophilicity and basicity, and can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1] The difluorocyclobutyl group, in particular, offers a rigid scaffold that can help in optimizing the orientation of pharmacophoric elements for target binding.

Physicochemical and Chemical Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 1523606-30-5 | [2] |

| Molecular Formula | C6H11F2N · HCl | [3] |

| Molecular Weight | 175.62 g/mol (for HCl salt) | [Calculated] |

| Appearance | White to yellow solid | [2] |

| SMILES | CC(CC1(F)F)(C1)CN.Cl | |

| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N | [2] |

Basicity and pKa Analysis: The Influence of Fluorination

The basicity of the primary amine is arguably the most critical physicochemical parameter for drug development, as it dictates the ionization state of the molecule at physiological pH. This, in turn, affects solubility, permeability, target binding, and potential for off-target effects.

The Inductive Effect of β-Fluorination

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect).[4] In (3,3-Difluoro-1-methylcyclobutyl)methanamine, the two fluorine atoms are located at the β-position relative to the nitrogen atom of the primary amine. This geometric arrangement leads to a significant decrease in the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower basicity and a lower pKa value compared to its non-fluorinated analogue.[4][5]

Studies have shown that fluorination at the β-position to an amine center leads to a decrease in pKa of approximately 1.7 units for each fluorine atom in open-chain systems.[5] While the cyclic nature of the scaffold in the title compound may slightly alter this value, a substantial decrease in pKa is expected.

Diagram: Inductive Effect on Basicity

Caption: Inductive effect of fluorine atoms on amine basicity.

Estimated pKa

While an experimentally determined pKa for this compound is not publicly available, we can estimate it based on analogous structures. The pKa of a typical primary alkylamine like ethylamine is around 10.7. In contrast, β,β,β-trifluoroethylamine has a pKa of 5.7.[4] Given the presence of two fluorine atoms in the β-position, it is reasonable to predict that the pKa of (3,3-Difluoro-1-methylcyclobutyl)methanamine will be significantly lower than that of a non-fluorinated cyclobutylamine, likely falling in the range of 6.0 to 7.5. This lower pKa means that at a physiological pH of 7.4, a significant portion of the molecules will exist in the neutral, free base form, which can have profound implications for cell permeability and off-target activity.

Experimental Protocol for pKa Determination

The pKa of the compound can be accurately determined using potentiometric titration.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of deionized water.

-

Place the solution on a stir plate and immerse the pH electrode.

-

Allow the pH reading to stabilize.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

The experiment should be repeated at least in triplicate to ensure reproducibility.

Solubility Profile

Expected Solubility

As a hydrochloride salt, this compound is expected to have good solubility in aqueous media due to the ionic nature of the salt. In organic solvents, the solubility will be dependent on the polarity of the solvent. The free base form is expected to be more soluble in less polar organic solvents like dichloromethane and ethyl acetate. The presence of the fluorinated alkyl group will also influence its lipophilicity, which can be a key factor in its overall solubility profile and its ability to cross biological membranes.

Experimental Protocol for Solubility Determination

A common method to determine thermodynamic solubility is the shake-flask method.

Objective: To determine the aqueous solubility of the compound at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a suitable column and detector

-

Thermostatically controlled shaker

-

Centrifuge and/or filters (e.g., 0.45 µm PTFE)

Procedure:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Place the vial in a shaker bath set to 25 °C and agitate for 24-48 hours to ensure equilibrium is reached.

-

After agitation, centrifuge or filter the suspension to remove undissolved solid.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the supernatant by HPLC, using the previously prepared standard curve for quantification.

-

The determined concentration represents the thermodynamic solubility.

Stability and Handling

Chemical Stability

The hydrochloride salt form of primary amines is generally stable under standard storage conditions (cool, dry, and dark). The C-F bonds in the molecule are exceptionally strong, making the difluorocyclobutyl moiety chemically robust and resistant to metabolic degradation at that position. The primary amine itself could be susceptible to oxidation or reaction with aldehydes and ketones, so it should be stored away from reactive chemicals.

Handling and Storage

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize degradation.[2]

Synthetic Considerations

Diagram: Plausible Synthetic Pathway

Caption: A plausible synthetic route starting from the corresponding alcohol.

This proposed pathway involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by reductive amination to form the primary amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Conclusion

This compound is a valuable building block for drug discovery, primarily due to the modulating effects of its gem-difluoro substitution. The key takeaway for researchers is the significantly reduced basicity of the primary amine compared to its non-fluorinated counterparts. This lower pKa will influence its behavior in biological systems, and a precise experimental determination of this value is crucial for any drug development program. The compound's good aqueous solubility as a hydrochloride salt and the chemical robustness of the difluoroalkyl moiety make it an attractive component for incorporation into novel therapeutic agents.

References

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3-DIFLUORO-1-METHYLCYCLOBUTANE-1-METHAMINE HCL | 1523606-30-5 [sigmaaldrich.com]

- 3. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]

- 7. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS Number: 1523606-30-5), a fluorinated building block of increasing importance in drug discovery and development. We will delve into its chemical properties, a proposed synthetic pathway based on established methodologies, its characterization, and its application as a key intermediate in the synthesis of therapeutic agents, particularly those targeting ferroptosis-related diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The unique electronic properties of fluorine can significantly influence acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity.[1] The gem-difluoro group (CF2) is of particular interest as it can serve as a bioisostere for a carbonyl or methylene group, while offering a distinct conformational and electronic signature.[1]

The cyclobutane motif, a strained four-membered ring, provides a rigid scaffold that can help lock a molecule into a desired conformation for optimal interaction with its biological target.[2] The combination of a gem-difluoro group and a cyclobutane ring, as seen in this compound, offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This building block introduces a three-dimensional element with a unique dipole moment, which can be exploited to improve cell permeability, reduce metabolic degradation, and enhance target engagement.

Physicochemical Properties

This compound is a white to yellow solid that is typically stored at 2-8°C.[3] As a hydrochloride salt, it is generally more stable and has better solubility in aqueous media compared to its free base form, which simplifies handling and formulation.[4]

| Property | Value | Source |

| CAS Number | 1523606-30-5 | [5] |

| Molecular Formula | C₆H₁₂ClF₂N | [4] |

| Molecular Weight | 171.62 g/mol | [3] |

| Physical Form | White to Yellow Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N | [3] |

| SMILES | C(N)C1(C)CC(F)(F)C1.Cl | [4] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Step 1: Deoxofluorination of 1-Methylcyclobutane-1,3-dione

The initial step involves the conversion of a ketone to a gem-difluoride. This is a common transformation in fluorination chemistry.

Protocol:

-

To a solution of 1-methylcyclobutane-1,3-dione in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) dropwise at a low temperature (e.g., -78°C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,3-difluoro-1-methylcyclobutan-1-one.

Causality: The choice of a deoxofluorinating agent like DAST is crucial for the efficient conversion of the carbonyl group to the robust gem-difluoro moiety. The low temperature is necessary to control the reactivity of the fluorinating agent and minimize side reactions.

Step 2: Cyanosilylation of 3,3-Difluoro-1-methylcyclobutan-1-one

The ketone is then converted to a nitrile, which serves as a precursor to the amine.

Protocol:

-

To a solution of 3,3-difluoro-1-methylcyclobutan-1-one in an anhydrous solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a cyanide source (e.g., potassium cyanide complexed with 18-crown-6) under an inert atmosphere.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and hydrolyze the intermediate silyl ether by adding a dilute acid solution.

-

Extract the product, dry the organic layer, and concentrate to obtain 3,3-difluoro-1-methylcyclobutanecarbonitrile.

Causality: Cyanosilylation is a well-established method for the conversion of ketones to cyanohydrins, which can then be converted to nitriles. The use of a catalyst facilitates the addition of the cyanide nucleophile to the carbonyl carbon.

Step 3: Reduction of 3,3-Difluoro-1-methylcyclobutanecarbonitrile

The nitrile is reduced to the primary amine.

Protocol:

-

In a flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran).

-

Cool the suspension to 0°C and add a solution of 3,3-difluoro-1-methylcyclobutanecarbonitrile in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.

-

Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and concentrate the filtrate to yield (3,3-Difluoro-1-methylcyclobutyl)methanamine.

Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel) can be employed for a milder reduction.

Step 4: Hydrochloride Salt Formation

The final step is the formation of the stable hydrochloride salt.

Protocol:

-

Dissolve the crude (3,3-Difluoro-1-methylcyclobutyl)methanamine in a suitable organic solvent such as diethyl ether.

-

Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.

Causality: The formation of the hydrochloride salt improves the stability and handling characteristics of the amine.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. While specific data for this compound is not publicly available, the following are the expected analytical results based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the methylene protons of the cyclobutane ring, and the aminomethyl protons. The chemical shifts will be influenced by the adjacent fluorine atoms. |

| ¹³C NMR | A characteristic triplet for the carbon bearing the two fluorine atoms due to C-F coupling. Signals for the methyl, methylene, and quaternary carbons of the cyclobutane ring, as well as the aminomethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for N-H stretching of the ammonium salt, C-H stretching, and C-F stretching. |

Applications in Drug Discovery: A Key Building Block for Ferroptosis Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules for therapeutic applications. A notable example is their use in the preparation of compounds for the treatment of ferroptosis-related disorders.[6][7] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] It has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as ischemia-reperfusion injury and certain types of cancer.[7]

The patent WO 2020/185738 A1 describes the synthesis of heteroaromatic and heterobicyclic aromatic derivatives that are designed to inhibit ferroptosis.[6][7] In these syntheses, the (3,3-difluoro-1-methylcyclobutyl)amine moiety is incorporated into the final molecule.

Caption: Workflow illustrating the use of the title compound in drug discovery.

The rationale for using this specific fluorinated building block likely lies in its ability to confer desirable properties to the final drug candidate. The gem-difluoro group can act as a lipophilic hydrogen bond donor, potentially improving target engagement. Furthermore, the rigidity of the cyclobutane ring can help to pre-organize the molecule for optimal binding to its therapeutic target, while the fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area, preferably a fume hood.[2]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and a gem-difluoro group provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The proposed synthetic pathway, based on established chemical transformations, offers a practical approach to its preparation. Its demonstrated utility in the synthesis of ferroptosis inhibitors highlights its potential for the development of novel therapeutics for a range of challenging diseases. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Structural Analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride

Abstract

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a novel synthetic amine of increasing interest within pharmaceutical and materials science research. Its unique structural features, including a strained difluorinated cyclobutane ring and a primary amine hydrochloride salt, present both opportunities and challenges for comprehensive characterization. This technical guide provides a multi-faceted approach to the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a robust framework for analysis. We will delve into the theoretical underpinnings and practical applications of fundamental and advanced analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of a Fluorinated Cyclobutane Moiety

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. The gem-difluoro group on the cyclobutane ring of the title compound is of particular interest. This moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while also influencing the puckering of the four-membered ring and the overall molecular conformation. Understanding the precise three-dimensional structure and electronic properties of this compound is therefore paramount for its rational application in drug design and materials science. This guide will provide the necessary tools for a thorough structural interrogation.

Foundational Characteristics

A comprehensive structural analysis begins with an understanding of the compound's basic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁F₂N · HCl | [1] |

| Molecular Weight | 171.62 g/mol | |

| CAS Number | 1523606-30-5 | |

| Appearance | White to Yellow Solid | |

| Predicted XlogP | 1.1 | [1] |

| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N |

X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and conformational details.[2] For a molecule with a stereocenter and a constrained ring system like this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation.

Experimental Protocol: Crystallization

The primary challenge in X-ray crystallography is often obtaining a high-quality single crystal.[2]

Objective: To grow diffraction-quality single crystals of this compound.

Methodology: Vapor Diffusion

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

-

Hanging Drop Vapor Diffusion:

-

Prepare a concentrated solution of the compound in a suitable solvent (the "drop solution").

-

Pipette a small volume (1-5 µL) of this solution onto a siliconized glass coverslip.

-

Invert the coverslip and seal it over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

-

Over time, the vapor from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.[2]

-

-

Optimization: Systematically vary the solvent, precipitant, temperature, and concentration to optimize crystal growth.

Caption: Workflow for hanging drop vapor diffusion.

Data Acquisition and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector, and the resulting data is used to solve and refine the crystal structure.

Expected Structural Insights

-

Conformation of the Cyclobutane Ring: The puckering of the cyclobutane ring, influenced by the gem-difluoro and methyl substituents, can be precisely determined.

-

Bond Lengths and Angles: The C-F, C-N, and C-C bond lengths and angles will provide insight into the electronic effects of the fluorine atoms.

-

Intermolecular Interactions: The crystal packing will reveal hydrogen bonding interactions involving the ammonium group and the chloride counter-ion, as well as any weaker C-H···F or C-H···Cl interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy

Expected Resonances and Couplings:

-

Methyl Group (CH₃): A singlet or a doublet depending on the through-space coupling to fluorine.

-

Methylene Protons (CH₂N): A singlet or an AB quartet, depending on the chirality of the molecule and the solvent.

-

Cyclobutane Protons (CH₂): Complex multiplets due to geminal and vicinal coupling to each other and to the fluorine atoms.

-

Ammonium Protons (NH₃⁺): A broad singlet that will exchange with D₂O.[3]

¹³C NMR Spectroscopy

Expected Resonances:

-

Quaternary Carbon (C-CH₃): A singlet.

-

Methylene Carbon (CH₂N): A singlet.

-

Cyclobutane Carbons (CH₂): Two distinct signals, both of which will be split into triplets by the two fluorine atoms (¹JCF and ²JCF couplings).

-

Difluorinated Carbon (CF₂): A triplet due to the two attached fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

This is a crucial experiment for this molecule. The geminal fluorine atoms are diastereotopic and are expected to show a complex splitting pattern.

-

Chemical Shift: The chemical shift of the fluorine atoms will be indicative of their electronic environment.

-

Coupling Constants: The magnitude of the geminal ²JFF coupling constant and the vicinal ³JHF coupling constants will provide valuable information about the conformation of the cyclobutane ring.[4][5]

Two-Dimensional NMR Experiments

-

COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, helping to assign the complex multiplets of the cyclobutane protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range ¹H-¹³C correlations (2-3 bonds), confirming the connectivity of the molecule.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F nuclei, offering further conformational insights.

Caption: Interconnectivity of NMR experiments.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the molecule.

Methodology: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine hydrochloride.[6]

-

Expected Ion: In positive ion mode, the expected ion will be the protonated molecule, [M+H]⁺, where M is the free base. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will confirm the elemental formula C₆H₁₂F₂N⁺.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 136.09323 |

| [M+Na]⁺ | 158.07517 |

Data predicted from PubChem.[1]

Tandem Mass Spectrometry (MS/MS)

Objective: To elucidate the fragmentation pathways and confirm the molecular structure.

Methodology: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation.

Predicted Fragmentation Pathways:

-

Loss of NH₃: A common fragmentation pathway for primary amines.

-

Cleavage of the Cyclobutane Ring: The strained four-membered ring may undergo characteristic ring-opening or fragmentation.

-

Loss of HF: While not always favorable, the loss of hydrogen fluoride is a possibility.

References

- 1. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

Abstract

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS: 1523606-30-5) is a fluorinated cyclobutane derivative of interest in medicinal chemistry and drug discovery programs. The incorporation of a gem-difluoro group on the cyclobutane ring introduces unique conformational constraints and modulates physicochemical properties such as lipophilicity and metabolic stability. Accurate and comprehensive structural characterization is paramount for ensuring compound identity, purity, and quality control in research and development. This technical guide provides a detailed framework for the spectroscopic analysis of this molecule. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and expert analysis to predict the characteristic signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section outlines the theoretical basis, predicted spectral data, and validated experimental protocols, offering researchers a robust roadmap for characterization.

Molecular Structure and Physicochemical Properties

Before delving into spectroscopic analysis, understanding the molecule's fundamental structure is essential. This compound is a salt, consisting of a protonated aminomethyl-substituted difluorocyclobutane cation and a chloride anion.

-

Molecular Formula: C₆H₁₂ClF₂N[1]

-

Molecular Weight: 171.62 g/mol [1]

-

CAS Number: 1523606-30-5[1]

-

Physical Form: White to Yellow Solid

The key structural features that will dictate the spectroscopic output are:

-

A quaternary carbon (C1) attached to a methyl group, a methanaminium group, and two other ring carbons.

-

A gem-difluoro substituted carbon (C3).

-

Two methylene (CH₂) groups (C2 and C4) forming the cyclobutane ring.

-

A primary aminomethyl group, which exists as an ammonium (-CH₂NH₃⁺) cation in the hydrochloride salt form.

References

solubility of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of this compound (CAS Number: 1408076-03-8), a novel synthetic amine derivative with potential applications in drug discovery.[1] Given the absence of extensive empirical solubility data in public literature, this guide integrates fundamental principles of physical chemistry with established experimental methodologies and predictive modeling to offer a robust framework for understanding and determining its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API to be effective, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable bioavailability, hindering the transition of a promising compound from the laboratory to clinical application.[2] this compound, as a hydrochloride salt of a primary amine, is designed to enhance aqueous solubility, a common strategy for improving the druggability of basic compounds.[3] However, its solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of non-aqueous delivery systems.

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical properties, including metabolic stability, lipophilicity, and acidity/basicity.[4][5] The gem-difluoro group on the cyclobutane ring of the title compound is expected to significantly influence its solubility profile. This guide will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and present a predictive framework for its behavior in various organic media.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent. As an amine salt, it exists in an ionic form, which dictates its interaction with different solvent environments.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound is a highly polar, ionic compound. Therefore, it is expected to exhibit greater solubility in polar solvents capable of solvating the ammonium cation and the chloride anion.

Impact of the Hydrochloride Salt Form

The conversion of the free amine to its hydrochloride salt dramatically increases its polarity and potential for ionic interactions.[3] This generally leads to higher solubility in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), which can effectively solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding.[7] In contrast, its solubility is expected to be significantly lower in non-polar aprotic solvents like hexane and toluene, which lack the ability to stabilize the ionic species.[7]

The Role of the Fluorinated Cyclobutane Moiety

The gem-difluorinated cyclobutane ring introduces unique electronic and steric features that influence solubility. The high electronegativity of the fluorine atoms creates a strong dipole moment within the CF2 group, potentially affecting intermolecular interactions.[8] While fluorination can increase lipophilicity in some contexts, the overall ionic character of the hydrochloride salt is likely to be the dominant factor in its solubility profile.[9][10] Studies on similar fluorinated cycloalkanes have shown that the impact on aqueous solubility can be complex and is influenced by the position of the fluorine atoms and the overall molecular structure.[8][10]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.[11]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid underestimation of solubility due to adsorption, the use of appropriate filter materials should be validated.[11] Filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility in Common Organic Solvents

In the absence of published experimental data for this compound, predictive modeling based on physicochemical properties and general solubility trends for similar compounds can provide valuable estimates. The following table presents predicted solubility categories for a range of common organic solvents. These predictions are based on the high polarity of the hydrochloride salt and the principles of "like dissolves like".

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Excellent solvation of both cation and anion through hydrogen bonding and ion-dipole interactions. |

| Methanol | High | Polar protic nature allows for effective solvation of the ionic salt. | |

| Ethanol | Moderate to High | Slightly less polar than methanol, but still a good solvent for polar salts. | |

| Isopropanol | Moderate | Lower polarity and increased steric hindrance compared to methanol and ethanol reduce solvating ability. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity and ability to solvate cations well, though anion solvation is weaker. |

| Acetonitrile | Low to Moderate | Polar, but a weaker hydrogen bond acceptor, leading to less effective solvation of the salt. | |

| Acetone | Low | Moderate polarity but limited ability to solvate ions effectively. | |

| Non-Polar | Dichloromethane | Very Low | Low polarity and inability to form strong interactions with the ionic compound. |

| Toluene | Insoluble | Non-polar aromatic solvent, unable to solvate the charged species. | |

| Hexane | Insoluble | Non-polar aliphatic solvent, offering no favorable interactions for dissolution of a salt. |

Discussion: Interpreting the Solubility Profile

The predicted solubility profile of this compound aligns with the expected behavior of a polar, ionic compound. The key factors influencing its solubility are:

-

Solvent Polarity: A clear trend of decreasing solubility with decreasing solvent polarity is anticipated.

-

Hydrogen Bonding Capability: Polar protic solvents are predicted to be the most effective due to their ability to act as both hydrogen bond donors and acceptors, solvating both the ammonium cation and the chloride anion.

-

Ionic Interactions: The strength of the ion-dipole interactions between the salt and the solvent molecules is a primary driver of solubility.

The gem-difluoro group, while influencing the overall electronic distribution of the molecule, is not expected to override the dominant effect of the ionic nature of the hydrochloride salt in determining its solubility in organic solvents.

Logical Relationships in Solubility

Caption: Factors Influencing the Solubility of the Amine Salt.

Conclusion

References

- 1. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1896807-02-5|(3-Fluoro-3-methylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a specialized chemical building block of increasing interest within the pharmaceutical and life sciences sectors. The incorporation of fluorinated motifs, particularly gem-difluoro groups, into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates.[1][2] This guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for this compound, designed to support researchers in its sourcing and application.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purity specifications generally around 95%. The hydrochloride salt is a solid, and recommended storage conditions are between 2-8°C. The free base, (3,3-Difluoro-1-methylcyclobutyl)methanamine, is also commercially available.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride | 1523606-30-5 | Not specified | Sold under the "AldrichCPR" brand for early discovery research. Analytical data is not collected by the supplier. |

| AstaTech, Inc. (via Sigma-Aldrich) | 3,3-DIFLUORO-1-METHYLCYCLOBUTANE-1-METHAMINE HCL | 1523606-30-5 | 95% | White to yellow solid. |

| Parchem | (3,3-Difluoro-1-methylcyclobutyl)methanamine | 740788-15-2 | Not specified | Free base form. |

| Ark Pharma Scientific Limited | (3,3-difluoro-1-methyl-cyclobutyl)ammonia | 1408076-03-8 | 95% | Note: CAS number appears to be for the hydrochloride salt despite the name. |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Source |

| CAS Number | 1523606-30-5 | Sigma-Aldrich |

| Molecular Formula | C6H12Cl F2N | Calculated |

| Molecular Weight | 171.62 g/mol | AstaTech, Inc. |

| Physical Form | Solid | Sigma-Aldrich |

| Color | White to Yellow | AstaTech, Inc. |

| Purity | 95% | AstaTech, Inc. |

| Storage Temperature | 2-8°C | AstaTech, Inc. |

| H-Statements | H302, H315, H319, H335 | AstaTech, Inc. |

| P-Statements | P280, P305+P351+P338 | AstaTech, Inc. |

Synthetic Routes

The proposed synthesis involves a two-step process starting from the corresponding alcohol:

-

Activation of the Hydroxyl Group and Nucleophilic Substitution: The primary alcohol is first converted into a good leaving group, such as a mesylate or tosylate. This is a standard procedure in organic synthesis that facilitates subsequent nucleophilic substitution.[5] The resulting sulfonate ester is then reacted with an azide source, such as sodium azide, to introduce the azido group.

-

Reduction of the Azide to the Primary Amine: The azide is a versatile precursor to a primary amine and can be reduced under mild conditions.[6][7] Common methods for this transformation include catalytic hydrogenation or reduction with reagents like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.

Finally, the resulting free amine can be converted to the hydrochloride salt by treatment with hydrochloric acid.

A schematic of this proposed synthetic workflow is presented below:

Experimental Protocol: A Representative Procedure

The following is a representative, non-validated protocol based on general organic chemistry principles for the conversion of an alcohol to a primary amine hydrochloride.

Part 1: Synthesis of 1-(Azidomethyl)-3,3-difluoro-1-methylcyclobutane

-

To a stirred solution of (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(azidomethyl)-3,3-difluoro-1-methylcyclobutane.

Part 2: Synthesis of this compound

-

Dissolve 1-(azidomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude free amine.

-

Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and cool to 0°C.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery

The (3,3-difluoro-1-methylcyclobutyl)methanamine moiety is a valuable building block for medicinal chemists due to the unique properties conferred by the gem-difluoro group. The replacement of a methylene group with a difluoromethylene group can have several beneficial effects on a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of a nearby amine, which can affect its binding to the target protein and its pharmacokinetic properties.

-

Conformational Rigidity: The cyclobutane ring provides a rigid scaffold that can help to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

-

Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

A patent for novel compounds mentions the use of a "(3,3-difluoro-1-methyl-cyclobutyl)" group, indicating its application in the synthesis of more complex molecules for potential therapeutic use.[8]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane scaffold and a gem-difluoro group offers a powerful tool for chemists to fine-tune the properties of drug candidates. This guide provides a foundational understanding of its availability, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]

- 4. Synthonix, Inc > 1408076-35-6 | (3,3-Difluoro-1-methylcyclobutyl)methanol [synthonix.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by azide reduction [organic-chemistry.org]

- 7. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

purity and characterization of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

An In-Depth Technical Guide to the Purity and Characterization of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

This compound is a key building block in modern drug discovery. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the essential techniques for purifying and characterizing this crucial synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.

Part 1: Purification Strategies for Optimal Purity

Achieving high purity is paramount for any compound intended for pharmaceutical use. For this compound, a crystalline solid, recrystallization is the most effective purification method.[1] The hydrochloride salt form enhances the compound's crystallinity compared to its freebase, which may be an oil or low-melting solid.[2]

Recrystallization: The Cornerstone of Purification

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amine hydrochlorides, which are polar salts, polar solvents are generally more suitable.

Protocol for Recrystallization:

-

Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof) to identify a suitable system.

-

Dissolution: In a flask equipped with a condenser, dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

-

Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[1]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Part 2: A Multi-faceted Approach to Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

-

¹H NMR: Provides information about the number and connectivity of hydrogen atoms. Key expected signals include those for the methyl group, the cyclobutyl ring protons, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Reveals the carbon framework of the molecule. The carbon atoms attached to fluorine will show characteristic splitting patterns.

-

¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment. For a 3,3-difluoro moiety, a single signal is expected in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[4] For this compound, the mass spectrum will show the molecular ion peak for the free amine (C₆H₁₁F₂N). The presence of two fluorine atoms can be further investigated through high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[5] For amine hydrochlorides, reversed-phase HPLC is commonly used.[5]

Typical HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase | Provides good retention and separation of polar analytes.[5] |

| Mobile Phase | A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or TFA) | The acidic modifier ensures the amine is protonated, leading to better peak shape. |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | The analyte lacks a strong chromophore, necessitating detection at low UV or by a universal detector like ELSD. |

It is important to use a buffer in the mobile phase when analyzing hydrochloride salts to prevent peak splitting that can arise from inconsistent pH during the analysis.[6]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a sample.[7] This data is used to confirm the empirical formula of the compound. The presence of halogens (in this case, fluorine and chlorine) can also be determined.[8]

Expected Elemental Composition for C₆H₁₂ClF₂N:

| Element | Theoretical % |

| Carbon (C) | 41.51 |

| Hydrogen (H) | 6.97 |

| Chlorine (Cl) | 20.42 |

| Fluorine (F) | 21.89 |

| Nitrogen (N) | 8.07 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H bonds of the primary ammonium salt, C-H bonds, and C-F bonds. Primary amine salts exhibit a broad, intense N-H stretching envelope, typically between 3200 and 2800 cm⁻¹.[9] They also show two peaks from asymmetric and symmetric bending vibrations between 1625 and 1500 cm⁻¹.[9]

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the purification and characterization of the target compound.

Conclusion

The rigorous purification and comprehensive characterization of this compound are critical steps to ensure its quality and suitability as a building block in drug discovery. By employing the techniques outlined in this guide, researchers can confidently utilize this valuable intermediate in the synthesis of novel therapeutic agents.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. benchchem.com [benchchem.com]

- 3. alpaipars.com [alpaipars.com]

- 4. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular architecture has become an indispensable strategy in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, moving beyond a superficial acknowledgment of its utility to a deep exploration of the underlying physicochemical principles. We will dissect how fluorine's unique electronic and steric properties are leveraged to meticulously sculpt a drug candidate's metabolic stability, binding affinity, pharmacokinetic profile, and overall therapeutic efficacy. This document serves as a detailed resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the rational application of fluorine in drug discovery programs.

The Foundational Pillars of Fluorine's Influence in Medicinal Chemistry

The outsized role of fluorine in drug discovery can be attributed to a confluence of its fundamental properties, each offering a distinct lever for molecular optimization.[1] Despite being the smallest halogen, its extreme electronegativity (χ = 3.98 on the Pauling scale) and the resulting strength and polarity of the carbon-fluorine (C-F) bond are central to its transformative effects.[1] These properties allow for the modulation of a candidate's electronic landscape, conformational preferences, lipophilicity, and metabolic fate, often leading to significant improvements in potency, selectivity, and pharmacokinetic parameters.[1]

Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most powerful applications of fluorine is to enhance a drug's metabolic stability.[2][3] This is primarily achieved by replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond.[2][3] This substitution effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3][4]

Causality: The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) makes it significantly more resistant to enzymatic cleavage. By strategically placing fluorine at known "soft spots" for metabolism, such as benzylic or allylic positions, medicinal chemists can prevent hydroxylation and other oxidative transformations, thereby extending the in vivo half-life of the drug.[1][4] For instance, the introduction of a fluorine atom can divert metabolic pathways away from the production of undesired metabolites.[3]

Modulation of Physicochemical Properties: A Multifaceted Tuning Knob

Fluorine's potent electron-withdrawing nature profoundly influences the acidity (pKa) and lipophilicity (logP) of a molecule, two critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

1.2.1. pKa Modulation

The introduction of fluorine can significantly alter the pKa of nearby acidic or basic functional groups through inductive effects.[3][5]

-

Making Acids Stronger: Fluorine's electron-withdrawing ability stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa).[3]

-

Making Bases Weaker: Conversely, fluorine reduces the electron density on a nearby basic nitrogen atom, making it less likely to accept a proton and thus decreasing its basicity (lowering the pKa of its conjugate acid).[3]

This modulation of pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[3]

1.2.2. Lipophilicity (LogP) Adjustment

The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine-for-hydrogen substitution often leads to a slight increase in logP.[3] However, the introduction of more fluorine atoms or fluoroalkyl groups can have varied effects. For instance, while fluorination of an aromatic system generally increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it.[6] This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's ability to cross cell membranes and reach its site of action.[6][7]

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorination | Rationale | Reference |

| Metabolic Stability | Increased | Stronger C-F bond resists oxidative metabolism. | [2][3] |

| pKa (Acids) | Decreased (Stronger Acid) | Inductive electron withdrawal stabilizes the conjugate base. | [3][5] |

| pKa (Bases) | Decreased (Weaker Base) | Inductive electron withdrawal reduces electron density on the basic atom. | [3] |

| Lipophilicity (LogP) | Context-dependent increase or decrease | Fluorine's inductive effect and impact on molecular polarity. | [3][6] |

Conformational Control and Binding Affinity

Fluorine's influence extends to the three-dimensional structure of a molecule. The polar C-F bond can participate in specific non-covalent interactions and influence molecular conformation through effects like the gauche effect, where it prefers a specific dihedral angle relative to other polar groups.[3] This can stabilize a bioactive conformation or block an unfavorable one, leading to enhanced binding affinity and selectivity for the target protein.[3]

The substitution of hydrogen with fluorine, which is of a similar size, can be considered an isosteric replacement, but their electronic properties are vastly different, making it a bioisosteric substitution.[3] This allows fluorine to mimic hydroxyl groups in binding pockets without the ability to donate a hydrogen bond.[3] Furthermore, the highly polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with the protein target, further strengthening the binding interaction.[3]

Experimental Protocols for Assessing the Impact of Fluorination

The rational incorporation of fluorine requires rigorous experimental validation. The following protocols represent self-validating systems to assess the consequences of fluorination on key drug-like properties.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to evaluate the impact of fluorination on a compound's susceptibility to phase I metabolism.

Objective: To determine the intrinsic clearance (Clint) of a parent compound and its fluorinated analog in the presence of liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound and its fluorinated analog in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the test compound to the mixture.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the appropriate formula.

-

Trustworthiness: The inclusion of positive and negative controls (a rapidly metabolized compound and a stable compound, respectively) validates the activity of the microsomal preparation and the analytical method.

Workflow: Assessing Binding Affinity via Isothermal Titration Calorimetry (ITC)

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic organic chemistry have provided a diverse toolkit for fluorination.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group with a fluoride ion (F⁻). Reagents like potassium fluoride (KF) are commonly used.

Electrophilic Fluorination

Here, a source of "F⁺" is used to react with a nucleophilic carbon center. Reagents such as N-fluorobenzenesulfonimide (NFSI) are employed for this purpose.

Late-Stage Fluorination

A significant advancement has been the development of methods for introducing fluorine at a late stage in a synthetic sequence.[1] This allows for the rapid generation of fluorinated analogs of complex molecules without the need for de novo synthesis. Techniques like C-H activation have emerged as powerful tools for late-stage fluorination.[8]

The Role of Fluorine in Bioimaging: Positron Emission Tomography (PET)

The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life of approximately 110 minutes, making it an ideal radionuclide for Positron Emission Tomography (PET) imaging.[9][10][11] ¹⁸F-labeled radiotracers, such as [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), are widely used in clinical diagnostics, particularly in oncology, to visualize metabolic processes.[10][11] The development of novel ¹⁸F-labeled probes is an active area of research, enabling the non-invasive study of drug distribution and target engagement in vivo.[12][13]

Radiosynthesis of ¹⁸F-Labeled Tracers

The synthesis of ¹⁸F-labeled compounds typically involves nucleophilic substitution with [¹⁸F]fluoride.[11] Automated synthesis modules are often employed to handle the short half-life of the isotope and to ensure radiochemical purity and safety.[14]

Case Studies: Fluorine's Impact on Marketed Drugs

The successful application of fluorine is evident in numerous blockbuster drugs across various therapeutic areas.

-

Atorvastatin (Lipitor): This cholesterol-lowering drug features a fluorophenyl group that contributes to its high binding affinity for HMG-CoA reductase.[4]

-

Fluoxetine (Prozac): The trifluoromethyl group in this antidepressant enhances its lipophilicity, facilitating its entry into the central nervous system.[1][4]

-

Sitagliptin (Januvia): A trifluoromethyl group and a trifluorophenyl group in this anti-diabetic drug enhance its potency and metabolic stability.[15]

-

Sofosbuvir (Sovaldi): A key antiviral for Hepatitis C, this drug contains a fluorinated sugar moiety that is critical for its mechanism of action.[16]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has unequivocally established itself as a cornerstone of modern drug design. Its ability to predictably modulate a wide array of molecular properties, from metabolic stability to binding affinity, provides medicinal chemists with an unparalleled tool for lead optimization. The continued development of novel fluorination methodologies, particularly for late-stage applications, will further expand the accessibility and sophistication of fluorine's use. As our understanding of fluorine's subtle interactions within biological systems deepens, its rational application will undoubtedly continue to drive the discovery of safer and more effective medicines. The future of fluorine in drug discovery is bright, with ongoing research promising to unlock even more innovative ways to harness the power of this "small magic bullet atom".[5]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openmedscience.com [openmedscience.com]

- 12. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 13. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. openmedscience.com [openmedscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

Methodological & Application

Application Note: High-Throughput Synthesis of Novel Amide and Secondary Amine Libraries Utilizing (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The judicious placement of fluorine can significantly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl groups and can induce favorable conformational changes.

The 3,3-difluorocyclobutane motif offers a unique combination of properties. The two strongly electron-withdrawing fluorine atoms lower the basicity (pKa) of the proximal amine, a critical parameter for modulating target engagement and reducing off-target ion channel interactions.[2] Furthermore, this structural unit introduces conformational rigidity and increases lipophilicity, which can enhance metabolic stability and improve pharmacokinetic profiles.[2]

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a versatile building block for introducing this valuable motif. Its primary amine handle allows for straightforward derivatization via common parallel synthesis reactions, making it an ideal candidate for the rapid generation of diverse chemical libraries aimed at hit-to-lead campaigns. This application note provides detailed, field-proven protocols for the efficient use of this reagent in two key parallel synthesis workflows: amide bond formation and reductive amination.

Physicochemical Properties and Rationale for Use

The core value of (3,3-Difluoro-1-methylcyclobutyl)methanamine lies in the predictable modulation of physicochemical properties imparted by the difluorocyclobutane ring.

| Property | Influence of the 3,3-Difluoro-1-methylcyclobutyl Group | Rationale in Drug Design |

| Basicity (pKa) | The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen atom, significantly lowering its pKa compared to non-fluorinated analogues. | Lowering pKa can reduce unwanted interactions with acidic cellular compartments and off-target proteins (e.g., hERG channel), leading to improved selectivity and a better safety profile. |